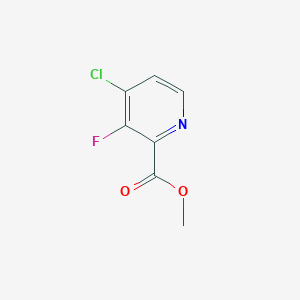

Methyl 4-chloro-3-fluoropicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEROPLWMUGCPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate: Properties, Synthesis, and Applications

Introduction: Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a chloro group, a fluoro group, and a methyl ester on the picolinate scaffold—makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1][2] The presence of multiple reactive sites allows for selective and sequential chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is categorized as a halogenated aromatic ester.[3] The combination of the pyridine nitrogen and two distinct halogen atoms imparts unique electronic and steric properties that are crucial for its reactivity and its role in modulating the biological activity of derivative compounds.[4]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1034921-05-5 | [3][5] |

| Molecular Formula | C₇H₅ClFNO₂ | [6] |

| Molecular Weight | 189.57 g/mol | [6] |

| IUPAC Name | methyl 4-chloro-3-fluoropyridine-2-carboxylate | N/A |

| Appearance | Typically an off-white to beige solid | [7] |

| Solubility | Soluble in chloroform and methanol (slightly) | [7] |

| Storage | Store in a dark, dry, sealed environment at room temperature |[7] |

Below is the two-dimensional structure of this compound, illustrating the arrangement of its functional groups.

Caption: 2D Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra should be obtained from the supplier, the expected characteristics are as follows.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a singlet for the methyl ester protons (-OCH₃) typically in the 3.8-4.0 ppm region. The two aromatic protons on the pyridine ring would appear as doublets, with their chemical shifts and coupling constants influenced by the adjacent halogen and nitrogen atoms.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (around 160-170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with their shifts influenced by the attached halogens (C-F and C-Cl bonds cause characteristic splitting and shifts). The methyl carbon signal would be the most upfield signal.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight. A characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Vibrations for C-Cl and C-F bonds would be present in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).[8][9]

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by its three main functional components: the pyridine ring, the halogen substituents, and the methyl ester group. The electron-withdrawing nature of the ring nitrogen and the fluorine atom makes the 4-position (where the chlorine is attached) particularly susceptible to nucleophilic attack.

Key Reaction Pathways:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is an excellent leaving group. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, under basic conditions. This is a cornerstone reaction for introducing diverse functional groups at this position.[10]

-

Metal-Catalyzed Cross-Coupling: The C-Cl bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids can form new carbon-carbon bonds, creating biaryl structures. Similarly, Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.[10][11]

-

Ester Group Transformations: The methyl ester is subject to standard ester chemistry. It can be hydrolyzed to the corresponding carboxylic acid (4-chloro-3-fluoropicolinic acid) under acidic or basic conditions.[12] It can also undergo amidation by reacting with amines to form amides, often at elevated temperatures or with catalysis.

Caption: Key reactivity pathways for this compound.

Synthesis and Purification

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid. This approach is analogous to methods used for similar chloropicolinate esters.[7][13]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a representative lab-scale synthesis. Causality: The strong acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which acts as both a reagent and a solvent.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-fluoropicolinic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (20-30 eq) to the flask, followed by a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq), added dropwise while stirring.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups, which are leveraged in medicinal chemistry programs.

-

Scaffold for Lead Optimization: In drug discovery, modifying a lead compound to improve its properties (potency, selectivity, pharmacokinetics) is critical. The reactive C-Cl bond allows for the systematic introduction of a wide array of substituents via SNAr or cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).[11][14]

-

Modulation of Physicochemical Properties: The inclusion of halogen atoms, particularly fluorine, is a well-established strategy in drug design.[2] Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity (logP), which affects absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Synthesis of Heterocyclic Cores: Pyridine and its derivatives are privileged structures found in numerous FDA-approved drugs.[1] This compound provides a pre-functionalized pyridine core that can be elaborated into more complex heterocyclic systems, which are often sought for their diverse biological activities.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for related halogenated aromatic compounds should be followed.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[16][17] Avoid breathing dust, fumes, or vapors.

-

Stability and Reactivity: The compound is generally stable under normal storage conditions.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or hazardous reactions.[16]

-

Decomposition: Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride gas.[16]

References

- AK Scientific, Inc. (n.d.). 1820603-79-9 N-Butyl-N'-(4-nitrophenyl)ethane-1,2...

- Molbase. (n.d.). Cas no 1820603-79-9 (N-(2-Butylaminoethyl)-4-nitroaniline).

- ChemicalBook. (2025). This compound | 1034921-05-5.

- Fedoseev, S. V., et al. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Taylor & Francis Online.

- EvitaChem. (n.d.). Buy Methyl 4-bromo-3-fluoropicolinate (EVT-13845427).

- ChemicalBook. (n.d.). Methyl 4-chloropicolinate synthesis.

- Sigma-Aldrich. (n.d.). CAS 1820603-79-9.

- BLD Pharm. (n.d.). 1034921-05-5|this compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet.

- Crysdot LLC. (n.d.). N1-Butyl-N2-(4-nitrophenyl)ethane-1,2-diamine.

- Chemsrc. (n.d.). CAS No. 148843-32-7.

- PubChem. (n.d.). Methyl 4-chloro-3-fluorobenzoate.

- ChemScene. (n.d.). Methyl 4-chloro-3-methylpicolinate.

- PubChem. (n.d.). Methyl 4-chloro-6-fluoropyridine-2-carboxylate.

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Georganics. (n.d.). 4-Chloropicolinic acid methyl ester.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). Methyl 4-Chloropicolinate.

- Elsayed, M. A., et al. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate.

- Festa, C., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Semantic Scholar. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

- Chem-Impex. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester.

- ChemicalBook. (2025). Methyl 4-chloropicolinate | 24484-93-3.

- ChemicalBook. (2025). 4-Chloro-3-fluoropicolinic acid | 860296-21-5.

- Gari, H., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.

- Sigma-Aldrich. (n.d.). Methyl 4-chloro-3-methylpicolinate | 1260764-76-8.

- ChemicalBook. (n.d.). Methyl 4-chloro-3-oxo-butanoate | 32807-28-6.

- Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.

- ThePenguinProf. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.

- Echemi. (n.d.). 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets.

- ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Al-Omary, F. A. M., et al. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.

- Arava, V. R., et al. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica.

- Wiley-VCH. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester - Optional[13C NMR]. SpectraBase.

- ChemicalBook. (n.d.). 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1034921-05-5|this compound|BLD Pharm [bldpharm.com]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 1034921-05-5 [chemicalbook.com]

- 6. Methyl 4-chloro-6-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 117834055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy Methyl 4-bromo-3-fluoropicolinate (EVT-13845427) [evitachem.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-Chloro-3-fluoropicolinic acid | 860296-21-5 [chemicalbook.com]

- 13. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 14. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 15. tandfonline.com [tandfonline.com]

- 16. fishersci.com [fishersci.com]

- 17. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-chloro-3-fluoropicolinate CAS number and molecular structure.

An In-Depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It moves beyond basic data to provide insights into its synthesis, strategic application in drug design, and practical handling protocols, grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Its utility stems from the unique electronic properties conferred by the chloro and fluoro substituents on the pyridine ring, making it a valuable building block for constructing complex molecular architectures. The compound's key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1034921-05-5 | [1][2] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [1] |

| IUPAC Name | Methyl 4-chloro-3-fluoropyridine-2-carboxylate | N/A |

| SMILES | O=C(OC)C1=NC=CC(Cl)=C1F | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Molecular Structure and Visualization

The structural arrangement of this compound features a pyridine ring substituted at key positions. The ester group at position 2, the fluorine atom at position 3, and the chlorine atom at position 4 create a specific electronic and steric profile that can be exploited in molecular design.

Caption: Proposed two-step synthesis of this compound.

Mechanistic Rationale

-

Chlorination: The synthesis commences with a suitable precursor, such as 3-fluoro-2-picolinic acid. The carboxylic acid is converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation. [3]A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent. This step is critical as it activates the carboxyl group for the subsequent esterification.

-

Esterification: The crude acyl chloride intermediate is then reacted with dry methanol (MeOH). The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride ion. This reaction is typically high-yielding and proceeds readily at room temperature to form the final methyl ester product. [3]A mild base may be used to quench any excess acid generated during the reaction.

Applications in Modern Drug Development

The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. [4][5]this compound serves as a powerful building block for leveraging these benefits.

-

Modulation of Physicochemical Properties: The chloro and fluoro groups significantly increase the lipophilicity of the molecule. This can improve membrane permeability and oral bioavailability of the final drug compound. The methyl ester itself can act as a handle for further chemical modification or serve as a key pharmacophoric feature. [6]* Metabolic Stability: Halogenation, particularly fluorination, at specific positions can block sites of metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life of a drug, leading to improved pharmacokinetic properties.

-

Receptor Binding and Potency: The electronegative nature of chlorine and fluorine can alter the electronic distribution of the pyridine ring. This can lead to stronger or more selective interactions with target proteins (e.g., hydrogen bonding, dipole interactions), thereby enhancing the potency and efficacy of the drug molecule.

-

Scaffold for Further Chemistry: The chlorine atom at the 4-position is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this compound as a synthetic intermediate, the following provides a robust, self-validating protocol for a Suzuki cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis.

Objective: To synthesize Methyl 3-fluoro-4-(phenyl)picolinate by coupling this compound with phenylboronic acid.

Materials:

-

This compound (1 equivalent)

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.04 equivalents) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃, 3 equivalents), anhydrous

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (Nitrogen or Argon). This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: To the flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. [7]Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8]The recommended storage condition is under an inert atmosphere at 2-8°C. [1]* First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [8] * Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]

-

References

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE. [Link]

-

PubChem. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856. [Link]

-

PubChem. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890. [Link]

-

PubChem. Methyl 4-chloro-6-fluoropyridine-2-carboxylate | C7H5ClFNO2 | CID 117834055. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents.

-

Chemsrc.com. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

- Google Patents. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.

Sources

- 1. 1034921-05-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1034921-05-5 [chemicalbook.com]

- 3. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. fishersci.com [fishersci.com]

Synthesis pathways for Methyl 4-chloro-3-fluoropicolinate.

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-3-fluoropicolinate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern—a pyridine core functionalized with chloro, fluoro, and methyl ester groups—imparts specific electronic and steric properties that are highly sought after in modern drug design. This guide provides a comprehensive overview of the viable synthetic pathways for this molecule, grounded in established chemical principles and supported by peer-reviewed literature and patent filings. We will explore the strategic considerations for constructing the target molecule, detail key reaction protocols, and discuss the causality behind experimental choices, offering researchers a practical and scientifically rigorous resource for its preparation.

Strategic Analysis: A Retrosynthetic Approach

The synthesis of a polysubstituted heterocycle like this compound requires careful planning. A retrosynthetic analysis reveals several potential disconnections. The most logical and industrially scalable approach involves a late-stage esterification of the corresponding carboxylic acid. The core challenge lies in the controlled formation of the 4-chloro-3-fluoropicolinic acid precursor, which requires the precise installation of halogen substituents and the carboxyl group onto the pyridine ring.

Our primary disconnection strategy is outlined below:

Caption: Retrosynthetic analysis of this compound.

This analysis identifies two primary phases for the synthesis:

-

Construction of the Halogenated Pyridine Core: Establishing the correct chloro and fluoro substitution pattern on the pyridine ring.

-

Functional Group Interconversion: Introducing the C2 carboxyl group (or a precursor like a nitrile) and performing the final esterification.

Core Synthesis Pathway: From Polychlorinated Pyridines

A robust and scalable pathway commences with a commercially available, heavily chlorinated pyridine, such as 2,3,5-trichloropyridine. This starting material provides the foundational pyridine scaffold and chlorine atoms that can be selectively manipulated.

Step 1: Selective Fluorine Exchange

The introduction of the fluorine atom at the C3 position is a critical step, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction known as a halogen exchange (HALEX) reaction. The chlorine atom at the C2 position of 2,3,5-trichloropyridine is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the other chlorine atoms. This inherent reactivity is leveraged to selectively replace the C2 chlorine with fluorine.

Causality of Experimental Choices:

-

Fluorinating Agent: A combination of potassium fluoride (KF) and cesium fluoride (CsF) is often employed.[1] KF is a cost-effective source of fluoride ions, while the more reactive CsF helps to drive the reaction to completion. Anhydrous conditions are critical, as water can deactivate the fluoride salt.

-

Solvent: High-boiling point, polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are ideal as they can dissolve the fluoride salts and facilitate the SNAr reaction at elevated temperatures.[1]

-

Phase Transfer Catalyst: To improve the solubility and reactivity of the fluoride salts, a phase transfer catalyst such as tetraphenylphosphonium bromide or a crown ether may be added.[2][3]

The initial fluorination product is 2-fluoro-3,5-dichloropyridine. A subsequent, more forceful fluorination at a higher temperature can then replace the chlorine at the C3 position to yield the desired 2,3-difluoro-5-chloropyridine.[2][4]

Caption: Key transformations in the proposed synthesis pathway.

Step 2: Introduction of the C2 Functional Group

With the 2,3-difluoro-5-chloropyridine intermediate in hand, the next challenge is to introduce a carbon-based functional group at the C4 position, which will ultimately become the methyl ester. However, a more common and documented route involves starting with a precursor where the nitrile group is already present or can be easily introduced. A plausible, albeit complex, alternative route involves the functionalization of a pre-existing picoline (methylpyridine). For instance, 6-chloro-3-fluoro-2-picoline can be oxidized to 6-chloro-3-fluoro-2-pyridinecarboxylic acid.[3]

A more direct approach from a readily available precursor would be the hydrolysis of a nitrile. For example, 3,4,5,6-tetrachloropicolinonitrile can undergo a series of fluorine exchanges and other transformations to produce related compounds.[5] This highlights the utility of the picolinonitrile scaffold.

Assuming an intermediate like 4-chloro-3-fluoropicolinonitrile could be synthesized (e.g., via ortho-lithiation of a suitable pyridine followed by quenching with a cyanating agent), the subsequent hydrolysis provides a direct route to the carboxylic acid.

Step 3: Hydrolysis of the Nitrile

The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a standard organic transformation that can be achieved under either acidic or basic conditions.[6]

-

Acidic Hydrolysis: Heating the nitrile in the presence of a strong mineral acid, such as aqueous sulfuric or hydrochloric acid, will hydrolyze it first to the primary amide and then to the carboxylic acid.

-

Basic Hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide, followed by an acidic workup, will also yield the desired carboxylic acid.

The choice between acidic and basic conditions depends on the stability of the other functional groups on the pyridine ring. For this substrate, acidic hydrolysis is generally robust.

Step 4: Esterification

The final step is the conversion of 4-chloro-3-fluoropicolinic acid to its methyl ester. Several reliable methods exist for this transformation.[7]

-

Fischer Esterification: This classic method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄). The reaction is driven to completion by using a large excess of methanol.

-

Thionyl Chloride Method: A highly effective method involves converting the carboxylic acid to an intermediate acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8] This highly reactive intermediate is then quenched with methanol to give the methyl ester in high yield under mild conditions.[8]

-

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate esterification under very mild conditions, which is useful for sensitive substrates.[9]

The thionyl chloride method is often preferred for its high efficiency and the fact that the byproducts (SO₂ and HCl) are gases, simplifying purification.[8]

Detailed Experimental Protocols

The following protocols are illustrative examples based on established procedures for analogous transformations. Researchers should perform their own risk assessments and optimization studies.

Protocol 3.1: Hydrolysis of 4-chloro-3-fluoropicolinonitrile

-

To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-fluoropicolinonitrile (1.0 eq).

-

Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

-

Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid (4-chloro-3-fluoropicolinic acid) under vacuum to a constant weight.

Protocol 3.2: Esterification via the Acyl Chloride Intermediate

-

In a fume hood, suspend 4-chloro-3-fluoropicolinic acid (1.0 eq) in toluene (5 mL per gram of acid) in a dry, inert-atmosphere flask.

-

Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure.

-

Carefully add anhydrous methanol (10 mL per gram of starting acid) to the crude acyl chloride residue at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or recrystallization as needed.

Data Summary

The efficiency of each synthetic step is critical for the overall process yield. The following table provides target parameters for the key transformations discussed.

| Step | Reaction | Key Reagents | Typical Solvents | Temp (°C) | Target Yield |

| 1 | Halogen Exchange | KF, CsF, PTC | Sulfolane, DMSO | 140-200 | 70-90%[1] |

| 2 | Nitrile Hydrolysis | H₂SO₄ / H₂O | Water | 110-120 | >90% |

| 3 | Esterification | SOCl₂, Methanol | Toluene (step 1), Methanol (step 2) | 80 (step 1), 0-25 (step 2) | >90%[8] |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the strategic and controlled manipulation of a substituted pyridine core. The most viable pathway involves a sequence of halogen exchange, functional group introduction (via a nitrile or other precursor), hydrolysis, and final esterification. By understanding the chemical principles behind the choice of reagents and reaction conditions for each key transformation, researchers can reliably and efficiently produce this valuable chemical intermediate. The protocols and strategies outlined in this guide provide a robust framework for laboratory-scale synthesis and a foundation for process optimization and scale-up.

References

- Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. Google Patents.

- Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.

-

(10) Patent No. - ResearchGate. ResearchGate. URL: [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

-

Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. URL: [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

-

Preparation of difluorpyridine compounds. European Patent Office. URL: [Link]

-

Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses. URL: [Link]

-

Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. URL: [Link]

- Process for preparing 4-chloro-3-hydroxybutanoic acid ester. Google Patents.

- Process for the preparation of 4-chloroquinolines. Google Patents.

- Synthetic method of methyl 4-chlorobutyrate. Google Patents.

- 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents.

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. URL: [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. URL: [Link]

-

Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI. URL: [Link]

-

4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. PubChem. URL: [Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine. URL: [Link]

- Industrial preparation method for 4-chlorine-5-fluorine-2-methyl pyrimidine. Google Patents.

-

Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. URL: [Link]

- Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.

-

Synthesis of 4-chloro-chalcone derivatives. ResearchGate. URL: [Link]

-

This compound Price. Chemsrc.com. URL: [Link]

-

Exploring 4-Chloro-3-Fluoropyridine: A Key Pharmaceutical Intermediate. URL: [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. URL: [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. URL: [Link]

-

Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. URL: [Link]

-

A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica. URL: [Link]

Sources

- 1. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 2. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ester synthesis by esterification [organic-chemistry.org]

- 8. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility of Methyl 4-Chloro-3-Fluoropicolinate in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of methyl 4-chloro-3-fluoropicolinate, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and purification processes. This document offers a detailed experimental protocol for determining its solubility, alongside a discussion of the underlying physicochemical principles that govern its behavior in various organic solvents.

Introduction to this compound

This compound (CAS No. 1034921-05-5) is a halogenated pyridine derivative with a molecular formula of C₇H₅ClFNO₂. Its structure, featuring a pyridine ring substituted with a methyl ester, a chlorine atom, and a fluorine atom, imparts a unique combination of polarity and reactivity. These features are critical in defining its interactions with different solvent environments, which in turn dictates its solubility. A thorough understanding of its solubility is a critical first step in the development of robust and scalable chemical processes.[1]

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[2][3] The molecular structure of this compound suggests a moderate to low polarity. The presence of the ester and the nitrogen in the pyridine ring introduces polar characteristics, while the chlorinated and fluorinated phenyl ring contributes to its nonpolar nature.

Key structural features influencing solubility:

-

Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor.

-

Methyl Ester Group: The carbonyl oxygen is a hydrogen bond acceptor, and the ester group contributes to the compound's polarity.

-

Halogen Atoms (Cl and F): These atoms increase the molecular weight and volume, which can decrease solubility. Their electronegativity can also influence intermolecular interactions.

Based on these features, it is anticipated that this compound will exhibit preferential solubility in moderately polar to polar aprotic solvents. Its solubility in nonpolar solvents is expected to be lower, and it is likely to be sparingly soluble in highly polar protic solvents like water.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

The following protocol provides a self-validating system for the accurate determination of the solubility of this compound.

Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Shaking incubator with temperature control

-

Syringes and 0.45 µm syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV/Vis spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.[5]

-

To each vial, add a known volume of the respective organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the incubator and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[6]

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV/Vis spectroscopy method.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Solubility Data in Common Organic Solvents

The following table presents representative solubility data for this compound in a range of common organic solvents at 25 °C, as determined by the shake-flask method.

| Solvent | Solvent Type | Polarity Index | Solubility (g/L) at 25 °C |

| Hexane | Nonpolar | 0.1 | < 1 |

| Toluene | Nonpolar | 2.4 | 15 |

| Dichloromethane | Polar Aprotic | 3.1 | > 200 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 150 |

| Acetone | Polar Aprotic | 5.1 | > 200 |

| Acetonitrile | Polar Aprotic | 5.8 | 180 |

| Isopropanol | Polar Protic | 3.9 | 50 |

| Ethanol | Polar Protic | 4.3 | 75 |

| Methanol | Polar Protic | 5.1 | 120 |

| Water | Polar Protic | 10.2 | < 0.1 |

Note: The data in this table are representative and should be confirmed experimentally.

Interpretation of Results and Practical Implications

The solubility profile of this compound aligns with the predictions based on its molecular structure. It exhibits high solubility in polar aprotic solvents such as dichloromethane, acetone, and acetonitrile. This is likely due to favorable dipole-dipole interactions between the solvent and the polar functionalities of the solute.

The moderate solubility in alcohols (isopropanol, ethanol, and methanol) suggests that while hydrogen bonding can occur, the overall molecule has significant nonpolar character that limits its miscibility with these protic solvents. The very low solubility in nonpolar solvents like hexane and in the highly polar protic solvent water further underscores the compound's intermediate polarity.

These findings have significant practical implications for:

-

Reaction Chemistry: The choice of solvent for reactions involving this compound will directly impact reaction rates and yields. Solvents in which it is highly soluble are generally preferred.

-

Purification: Crystallization is a common purification technique. A solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures would be ideal for this purpose.

-

Formulation: For applications in drug development, understanding the solubility in various excipients is crucial for designing stable and bioavailable formulations.[1]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. A detailed, field-proven protocol for the experimental determination of its solubility has been presented, emphasizing the importance of achieving equilibrium and accurate analytical measurement. The representative solubility data highlight the compound's preference for polar aprotic solvents, a characteristic that can be rationalized by its molecular structure. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource for the effective handling and application of this important chemical intermediate.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. [cited 2024 May 28]. Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Internet]. YouTube; 2025 Feb 11 [cited 2024 May 28]. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds [Internet]. [cited 2024 May 28]. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS [Internet]. [cited 2024 May 28]. Available from: [Link]

-

Khan Academy. Solubility of organic compounds [Internet]. [cited 2024 May 28]. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Internet]. [cited 2024 May 28]. Available from: [Link]

-

World Health Organization. Annex 4 [Internet]. [cited 2024 May 28]. Available from: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC [Internet]. 2018 Jul 2 [cited 2024 May 28]. Available from: [Link]

-

PubChem. Methyl 4-chloro-6-fluoropyridine-2-carboxylate [Internet]. [cited 2024 May 28]. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs [Internet]. [cited 2024 May 28]. Available from: [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE [Internet]. [cited 2024 May 28]. Available from: [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF [Internet]. 2025 Aug 7 [cited 2024 May 28]. Available from: [Link]

-

PubChem. Methyl 4-chloro-3-fluorobenzoate [Internet]. [cited 2024 May 28]. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-3-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and an Overview of its Spectroscopic Features

Methyl 4-chloro-3-fluoropicolinate possesses a distinct molecular architecture that gives rise to a predictable and interpretable set of spectroscopic data. The molecule's structure, with its substituted pyridine ring and methyl ester group, dictates the chemical environment of each atom and bond, resulting in unique signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Formula: C₇H₅ClFNO₂

Molecular Weight: 189.57 g/mol

CAS Number: 1034921-05-5

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on established chemical shift correlations and the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl ester protons.

| Predicted Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |

| H-5 | Doublet | 8.3 - 8.5 | JH5-H6 ≈ 5 Hz | Pyridine Ring Proton |

| H-6 | Doublet | 7.4 - 7.6 | JH5-H6 ≈ 5 Hz | Pyridine Ring Proton |

| -OCH₃ | Singlet | 3.9 - 4.1 | N/A | Methyl Ester Protons |

Causality Behind Predicted Shifts:

-

Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the pyridine nitrogen atom and the halogen substituents deshields the aromatic protons, causing them to appear at a relatively high chemical shift. The ortho-relationship between H-5 and H-6 will result in a doublet for each, with a typical ortho-coupling constant of approximately 5 Hz.

-

Methyl Ester Protons (-OCH₃): The protons of the methyl group are adjacent to an oxygen atom, which deshields them, leading to a predicted chemical shift in the range of 3.9-4.1 ppm. This signal will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We anticipate seven distinct signals, one for each unique carbon atom.

| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | :--- | | C=O | 163 - 166 | Ester Carbonyl Carbon | | C-2 | 145 - 148 | Pyridine Ring Carbon | | C-3 | 155 - 158 (d, JC-F ≈ 250 Hz) | Pyridine Ring Carbon | | C-4 | 138 - 141 | Pyridine Ring Carbon | | C-5 | 125 - 128 | Pyridine Ring Carbon | | C-6 | 148 - 151 | Pyridine Ring Carbon | | -OCH₃ | 52 - 55 | Methyl Ester Carbon |

Rationale for Chemical Shift Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and is expected to appear at the downfield end of the spectrum.[1][2]

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the halogen substituents. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (JC-F) of around 250 Hz, appearing as a doublet. The other ring carbons will also show smaller couplings to the fluorine atom.

-

Methyl Carbon (-OCH₃): The carbon of the methyl group, being attached to an oxygen atom, will be found in the typical range for such carbons.[1][2]

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-O and C-halogen bonds.

| Predicted Absorption (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, 1470 | Medium to Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1300 - 1100 | Strong | C-O Stretch (Ester) |

| ~1100 - 1000 | Medium to Strong | C-F Stretch |

| ~850 - 750 | Medium to Strong | C-Cl Stretch |

Interpretation of Key Absorptions:

-

C=O Stretch: The most prominent peak in the spectrum is expected to be the strong absorption around 1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.[3][4][5]

-

Aromatic Ring Stretches: The pyridine ring will give rise to characteristic C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group is predicted to appear in the 1300-1100 cm⁻¹ range.

-

C-Halogen Stretches: The carbon-fluorine and carbon-chlorine stretching vibrations will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189, corresponding to the molecular weight of the compound with the most common isotopes (³⁵Cl). An M+2 peak at m/z = 191 with an intensity of about one-third of the M⁺ peak will also be observed due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several key pathways:

-

Loss of the Methoxy Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z = 158.

-

Loss of the Carbonyl Group (CO): Subsequent loss of a carbonyl group from the [M-OCH₃]⁺ fragment would result in an ion at m/z = 130.

-

Loss of Chlorine (-Cl): Cleavage of the C-Cl bond could lead to a fragment at m/z = 154.

-

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols: A General Guide

For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and correlations with similar structures. This information serves as a valuable starting point for the identification and characterization of this important chemical compound in a research and development setting. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

References

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of Arylpicolinate Herbicides

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy

Introduction

The continuous challenge of weed management in modern agriculture necessitates the development of innovative herbicidal active ingredients with novel modes of action and favorable environmental profiles. The arylpicolinates represent a significant advancement in herbicide chemistry, offering potent and selective control of broadleaf weeds. This guide provides an in-depth technical overview of the biological activity and mechanism of action of this class of herbicides, with a particular focus on halauxifen-methyl (commercially known as Arylex™ active), a pioneering member of this chemical family. While the specific compound "Methyl 4-chloro-3-fluoropicolinate" is not extensively documented as a commercial herbicide, its structural motifs are central to the activity of the arylpicolinates. This guide will, therefore, use halauxifen-methyl as a representative molecule to explore the intricate science behind this important class of synthetic auxin herbicides.

Chemical Identity and Properties

Halauxifen-methyl is the first active ingredient in the arylpicolinate class of herbicides.[1] Its chemical structure, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, methyl ester, is characterized by a substituted pyridine-2-carboxylic acid core. This unique structure is key to its biological activity and distinguishes it from other synthetic auxin herbicides.[2]

Table 1: Physicochemical Properties of Halauxifen-methyl

| Property | Value | Reference |

| IUPAC Name | methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate | [3] |

| CAS RN | 943831-98-9 | [3] |

| Molecular Formula | C14H11Cl2FN2O3 | [3] |

| Molecular Weight | 345.16 g/mol | [3] |

| Mode of Action | Synthetic Auxin (HRAC Group O, WSSA Group 4) | [4][5] |

Biological Activity: A Potent Synthetic Auxin

Halauxifen-methyl is a post-emergent herbicide that provides selective control of a wide range of annual broadleaf weeds in various crops, including cereals, oilseed rape, and sunflowers.[6] Its herbicidal activity is characterized by symptoms typical of synthetic auxin herbicides, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations.[4][7]

Upon application, halauxifen-methyl is readily absorbed by the leaves and roots of susceptible plants and is translocated systemically through both the xylem and phloem, accumulating in the meristematic tissues where active cell division and growth occur.[1][4] The initial symptoms of herbicidal effects, such as epinasty (twisting of stems and leaves), appear within hours of application, followed by cessation of growth and eventual plant death over a period of days to weeks.[4][5] A key advantage of halauxifen-methyl is its effectiveness at very low use rates, typically between 2.5 to 6 grams of active ingredient per hectare, which reduces the environmental load.[6][8]

Mechanism of Action: Unraveling the Molecular Cascade

The herbicidal action of halauxifen-methyl stems from its ability to disrupt the hormonal balance that governs plant growth and development. It functions as a synthetic auxin, binding to specific auxin receptors and triggering a cascade of downstream events that lead to uncontrolled and disorganized growth.[9]

Mimicry of Natural Auxin

At the molecular level, halauxifen-methyl mimics the action of IAA, the primary native auxin in plants.[2] However, unlike IAA, which is tightly regulated and rapidly metabolized by the plant, halauxifen-methyl is persistent, leading to a continuous and overwhelming auxin signal.[4] This sustained signal disrupts the carefully orchestrated processes of cell division, elongation, and differentiation.[5]

Targeting the Auxin Receptor Complex

The primary target of synthetic auxins, including halauxifen-methyl, is the auxin receptor complex. This complex consists of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. In the presence of auxin, the hormone acts as a "molecular glue," stabilizing the interaction between the F-box protein and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor relieves the repression of Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes.

Studies have suggested that halauxifen-methyl preferentially binds to the AFB5 receptor protein, which is a unique binding site compared to some other Group 4 herbicides.[10][11] This specific interaction is thought to contribute to its high potency and unique weed control spectrum.

Downstream Physiological Disruption

The activation of auxin-responsive genes leads to a cascade of physiological disruptions:

-

Disruption of Auxin Homeostasis: The application of halauxifen-methyl leads to a significant increase in the internal concentration of auxin-like substances, disrupting the natural homeostasis of IAA.[2]

-

Ethylene and Abscisic Acid (ABA) Overproduction: The overstimulation of the auxin signaling pathway induces the expression of genes involved in the biosynthesis of other plant hormones, particularly ethylene and ABA.[2][10] Specifically, the expression of 1-aminocyclopropane-1-carboxylate synthase (ACS) and 9-cis-epoxycarotenoid dioxygenase (NCED), key enzymes in ethylene and ABA biosynthesis respectively, is upregulated.[2] The resulting overproduction of ethylene and ABA contributes to senescence and ultimately, plant death.[2][10]

-

Uncontrolled Cell Division and Elongation: The persistent auxin signal leads to uncontrolled and disorganized cell division and elongation, resulting in the characteristic symptoms of epinasty, tissue swelling, and callus formation.[5] This non-productive growth diverts energy from essential processes and disrupts the plant's vascular system, impeding the transport of water and nutrients.[5]

Figure 1: Simplified signaling pathway of Halauxifen-methyl.

Experimental Validation: A Self-Validating System

The elucidation of the mechanism of action of halauxifen-methyl relies on a suite of molecular and physiological experiments. The following provides an example of a key experimental workflow.

Experimental Workflow: Gene Expression Analysis via qRT-PCR

This workflow aims to quantify the change in the expression of key genes (ACS and NCED) in a susceptible weed species following treatment with halauxifen-methyl.

Figure 2: Experimental workflow for analyzing gene expression changes.

Detailed Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Plant Material and Treatment: Grow a susceptible weed species (e.g., Galium aparine) under controlled conditions. Apply halauxifen-methyl at a sublethal concentration to observe gene expression changes before extensive cell death.

-

Sample Collection: Harvest leaf tissue at various time points post-treatment (e.g., 0, 2, 6, 12, 24 hours).

-

RNA Extraction: Immediately freeze the collected tissue in liquid nitrogen. Extract total RNA using a commercially available kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using a suitable master mix and specific primers for the target genes (e.g., ACS, NCED) and a stably expressed reference gene (e.g., Actin).

-

Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.

Table 2: Hypothetical qRT-PCR Results

| Gene | Treatment | Time Point | Fold Change (vs. Control) |

| ACS | Halauxifen-methyl | 6 hours | 15.2 |

| 24 hours | 28.7 | ||

| NCED | Halauxifen-methyl | 6 hours | 12.8 |

| 24 hours | 22.1 |

These hypothetical results would demonstrate a significant upregulation of the ACS and NCED genes, providing evidence for the role of ethylene and ABA in the mechanism of action of halauxifen-methyl.

Resistance Management and Environmental Profile

A significant advantage of the arylpicolinates is their effectiveness against weed biotypes that have developed resistance to other herbicide modes of action, such as ALS inhibitors and glyphosate.[4][6] The unique binding site of halauxifen-methyl makes it a valuable tool for resistance management programs, providing an alternative mode of action.[11]

From an environmental perspective, halauxifen-methyl exhibits a favorable profile. It degrades rapidly in soil and plant tissues, which allows for greater flexibility in crop rotation.[4][6] This rapid degradation minimizes the risk of carryover injury to subsequent crops and reduces its environmental persistence.

Conclusion

The arylpicolinate herbicides, exemplified by halauxifen-methyl, represent a significant innovation in weed management technology. Their unique chemical structure and mode of action as potent synthetic auxins provide a much-needed tool for controlling problematic broadleaf weeds, including those resistant to other herbicides. The mechanism of action, involving the specific targeting of the AFB5 auxin receptor and the subsequent disruption of hormonal homeostasis, has been elucidated through rigorous scientific investigation. The combination of high efficacy at low use rates and a favorable environmental profile positions the arylpicolinates as a cornerstone of sustainable weed management strategies for the foreseeable future.

References

- Corteva Agriscience. (n.d.). Technical Bulletin: Arylex™ active.

- Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl.

- Chemical Warehouse. (n.d.). Halauxifen-methyl - Active Ingredient Page.

- Corteva Agriscience. (n.d.). Paradigm® Arylex® active Herbicide.

- Food and Agriculture Organization of the United Nations. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. AGRIS.

- MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl.

- Corteva Agriscience. (n.d.). Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide.

- Grainews. (2021). Managing weed resistance made simpler with Arylex active herbicides.

- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide.

- Corteva Agriscience. (n.d.). Arylex™ in Cereals Knowledge Hub.

- AERU. (n.d.). 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxy-6-nitrophenyl)-5-fluoropyridine-2-carboxylic acid (Ref: X12483137).

- PubMed. (2016).

- Vulcanchem. (n.d.).

- The Ohio State University Pressbooks. (n.d.). 17.

- European Patent Office. (2014). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID.

- PubChem - NIH. (n.d.). Halauxifen.

- ChemicalBook. (2025).

- CAS Common Chemistry. (n.d.). Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

- WIPO Patentscope. (2014). WO/2014/018407 HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.

- BLD Pharm. (n.d.).

- ResearchGate. (2024). (PDF)

- Google Patents. (n.d.).

- ChemScene. (n.d.).

- PubChem - NIH. (n.d.).

- Synblock. (n.d.).

- ChemScene. (n.d.).

- Chemsrc. (n.d.).

- Chemsrc.com. (2025). This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd..

- MDPI. (n.d.). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.

- ResearchGate. (n.d.). (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents.

- PubChem - NIH. (n.d.).

Sources

- 1. apvma.gov.au [apvma.gov.au]

- 2. mdpi.com [mdpi.com]

- 3. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. corteva.com [corteva.com]

- 5. mda.state.mn.us [mda.state.mn.us]

- 6. Broadleaf Weed Control in Multiple Crops | Arylex Active Herbicide [corteva.com]

- 7. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 8. Arylex™ in Cereals Knowledge Hub [corteva.com]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [agris.fao.org]

- 11. producer.com [producer.com]

An In-depth Technical Guide to Methyl 4-chloro-3-fluoropicolinate for Researchers and Drug Development Professionals

Introduction

Methyl 4-chloro-3-fluoropicolinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl ester on the pyridine ring, makes it a valuable intermediate for introducing specific functionalities into target compounds. This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel agrochemicals and pharmaceuticals.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 1034921-05-5 , is readily available from a variety of commercial chemical suppliers.[1] Researchers can procure this compound in quantities ranging from grams to kilograms, with purities typically exceeding 95%. The table below lists several prominent suppliers, though availability and stock levels may vary. It is recommended to contact the suppliers directly for current pricing and lead times.

| Supplier | Website | Notes |

| Biosynth | --INVALID-LINK-- | Offers a range of specialty chemicals and building blocks. |

| Synthonix | --INVALID-LINK-- | Specializes in fluorinated building blocks for research and development.[2] |

| BLD Pharm | --INVALID-LINK-- | Provides a wide array of research chemicals and intermediates.[1] |

| AbacipharmTech | --INVALID-LINK-- | A global supplier of chemical products. |

| Molbase | --INVALID-LINK-- | An online marketplace for chemical sourcing. |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. While some experimental data for this compound is not extensively published, key properties can be summarized as follows:

| Property | Value | Source |

| CAS Number | 1034921-05-5 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [2] |

| Molecular Weight | 189.57 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% | Varies by supplier |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Note: Melting point, boiling point, and solubility data are not consistently reported in publicly available sources. Researchers should refer to the supplier's Certificate of Analysis for lot-specific data.

Synthesis of this compound

The most direct and common synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 4-chloro-3-fluoropicolinic acid (CAS 860296-21-5). This precursor is also commercially available from various suppliers.

The esterification can be achieved under standard conditions, typically by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. A detailed, generalized protocol is provided below.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Esterification of 4-chloro-3-fluoropicolinic acid

Disclaimer: This is a representative protocol and may require optimization based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials:

-

4-chloro-3-fluoropicolinic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or thionyl chloride)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 4-chloro-3-fluoropicolinic acid in anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring suspension. If using thionyl chloride, it should be added dropwise at a controlled temperature, typically 0°C.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Neutralization and Extraction: Dissolve the residue in an organic solvent and transfer to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve the desired purity.

Applications in Research and Development

This compound is a valuable building block primarily due to the orthogonal reactivity of its substituents. The chloro and fluoro groups on the pyridine ring can be selectively manipulated through various cross-coupling reactions, while the methyl ester provides a handle for further functionalization, such as amidation.

Agrochemicals